(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol α-Tocopherol is a lipid-soluble form of Vitamin E important to human health as an antioxidant. Often the result of poor nutrition or low absorption of dietary fat, vitamin E deficiency is monitored in patient serum samples by LC-MS/MS or HPLC.

Brand Name: Vulcanchem
CAS No.: 113892-08-3
VCID: VC20778771
InChI: InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1/i5D3,7D3
SMILES: CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Molecular Formula: C29H50O2
Molecular Weight: 436.7 g/mol

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

CAS No.: 113892-08-3

Cat. No.: VC20778771

Molecular Formula: C29H50O2

Molecular Weight: 436.7 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol - 113892-08-3

Specification

CAS No. 113892-08-3
Molecular Formula C29H50O2
Molecular Weight 436.7 g/mol
IUPAC Name (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Standard InChI InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1/i5D3,7D3
Standard InChI Key GVJHHUAWPYXKBD-BCHQTGRQSA-N
Isomeric SMILES [2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C([2H])([2H])[2H])C
SMILES CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Canonical SMILES CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Introduction

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is an organic compound belonging to the chromene class. Its complex structure and specific stereochemistry contribute to its potential biological activities and applications in various fields.

Biological Activity

The biological significance of (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is notable due to its structural features that may confer various health benefits.

Potential Biological Effects

Research indicates that this compound may exhibit:

  • Antioxidant Activity: The hydroxyl groups present in the structure can scavenge free radicals.

  • Anti-inflammatory Effects: Similar compounds have shown the ability to modulate inflammatory pathways through inhibition of cyclooxygenase enzymes.

  • Anticancer Properties: Preliminary studies suggest that certain chromene derivatives can inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.

Synthesis Methods

Several synthetic routes can be employed to produce (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol. These methods often involve multi-step organic synthesis techniques that allow for the precise incorporation of deuterated methyl groups.

Applications

The applications of this compound span various fields including:

  • Nutraceuticals: As a potential dietary supplement due to its antioxidant properties.

  • Pharmaceuticals: Investigated for its therapeutic effects against inflammation and cancer.

  • Cosmetics: Used in formulations for its skin-protective properties.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)Chromene core with multiple methyl groupsAntioxidant, anti-inflammatoryDeuterated methyl groups
Chromone DerivativesSimilar core structureVaries widelyLess stereochemical diversity
FlavonoidsPolyphenolic structureAntioxidant, anti-cancerDiverse substituents
TocopherolsPhenolic structure with long alkyl chainStrong antioxidantVitamin E activity

This comparison emphasizes the unique structural features of (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol that may lead to diverse biological activities not fully realized by its analogs.

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